

Monobutyl Phthalate: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: Monobutyl phthalate

Cat. No.: B1676714

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological concern.[1][2] Classified as an endocrine disruptor with potent antiandrogenic properties, MBP has been the subject of extensive research to elucidate its impact on biological systems.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of MBP, consolidating key data on its chemical properties, toxicokinetics, and adverse effects on various organ systems. Particular emphasis is placed on its reproductive and developmental toxicity, for which there is substantial evidence from in vivo and in vitro studies. This document also details the underlying mechanisms of MBP-induced toxicity, including the disruption of steroidogenesis and the induction of ferroptosis through specific signaling pathways. Detailed experimental protocols and analytical methodologies are provided to support further research and risk assessment activities.

Chemical and Physical Properties

Monobutyl phthalate is a white solid organic compound characterized by the presence of both a butyl ester and a carboxylic acid group.[4] It is formed in the body through the hydrolysis of its parent compound, dibutyl phthalate.[4]

Property	Value	Reference
IUPAC Name	2-(Butoxycarbonyl)benzoic acid	[5]
Synonyms	Mono-n-butyl phthalate, Butyl hydrogen phthalate	[1][6]
CAS Number	131-70-4	[6]
Molecular Formula	C12H14O4	[4]
Molecular Weight	222.24 g/mol	[1]
Melting Point	73.5 °C	[4]
Appearance	White Solid	[4][6]
Solubility	Soluble in organic solvents, limited solubility in water.	[7]

Toxicokinetics

Following oral exposure to its parent compound, DBP, MBP is rapidly formed in the gastrointestinal tract through the action of esterases.[8] It is then absorbed and distributed to various tissues. Studies in mice have shown that MBP can be detected in the serum, liver, and ovary after oral administration of DBP.[9] MBP and its further metabolites are primarily excreted in the urine.[10] The monoester form is generally considered to be the species responsible for the toxic effects.[8]

Toxicological Profile

The toxicity of **monobutyl phthalate** has been evaluated in a range of studies, with a primary focus on its effects on the reproductive and developmental systems.

Acute Toxicity

MBP exhibits moderate acute toxicity. The median lethal dose (LD50) has been determined in animal models.

Species	Route	LD50	Reference
Mouse	Intraperitoneal	1,000 mg/kg	[4]

Subchronic Toxicity

Subchronic exposure to MBP has been shown to induce adverse effects in various organs. A 28-day study in male pubertal rats demonstrated that oral administration of MBP resulted in increased liver weight and histopathological changes in the liver, kidney, and pancreas at doses of 100 mg/kg/day and higher.[11]

Chronic Toxicity and Carcinogenicity

There is limited information available regarding the chronic toxicity and carcinogenicity of **monobutyl phthalate** itself. Most long-term studies have focused on its parent compound, DBP. A two-year feeding study of DBP in rats and mice conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in female rats or in male and female mice.[12][13] In male rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in pancreatic acinus adenomas.[13] The International Agency for Research on Cancer (IARC) has not classified **monobutyl phthalate** with respect to its carcinogenicity to humans.[2]

Reproductive and Developmental Toxicity

The most well-documented toxicological effects of MBP are on the reproductive and developmental systems, particularly in males.

Reproductive Toxicity:

In pregnant rats, oral administration of MBP has been shown to cause significant increases in pre-implantation and post-implantation loss at a dose of 1000 mg/kg/day.[11][14] These effects are thought to be mediated, at least in part, by the suppression of uterine decidualization.[14] In male rats, exposure to MBP has been linked to decreased sperm concentration and motility.[12]

Developmental Toxicity:

MBP is considered an embryotoxin.[1] Developmental toxicity studies in rats have demonstrated that in utero exposure to MBP can lead to a range of adverse outcomes.

Species	Exposure	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects at LOAEL	Reference
Rat (Wistar)	Oral (gavage), Gestation Days 7-15	< 250	500	Increased post- implantation loss, decreased number of live fetuses, decreased fetal weight, increased incidence of malformation s (cleft palate, vertebral and renal defects).	[15]
Rat (Wistar)	Oral (gavage), Gestation Days 0-8	750	1000	Increased pre- and post- implantation loss.	[11]

The antiandrogenic properties of MBP are a key mechanism underlying its developmental toxicity in males.

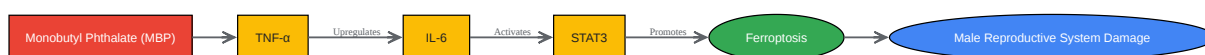
Mechanisms of Toxicity

Endocrine Disruption and Antiandrogenic Effects

Monobutyl phthalate is a well-established endocrine disruptor with antiandrogenic activity.[1] It does not act by directly binding to the androgen receptor, but rather by interfering with steroidogenesis. In vitro studies using fetal rat testis explants and in vivo studies in neonatal marmosets have shown that MBP can suppress testosterone production. This inhibition of steroidogenesis is a primary contributor to the adverse effects observed on the male reproductive system.[5]

Induction of Ferroptosis via the TNF/IL6/STAT3 Signaling Pathway

Recent research has identified a novel mechanism of MBP-induced toxicity involving ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [13] Studies in mouse testicular Sertoli cells (TM3 cells) have shown that MBP can induce ferroptosis through the activation of the Tumor Necrosis Factor (TNF)/Interleukin-6 (IL6)/Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[13] MBP exposure leads to increased expression of TNF- α , IL6, and STAT3, which in turn promotes ferroptosis, resulting in damage to the male reproductive system.[13]



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Figure 1: MBP-induced ferroptosis via the TNF/IL6/STAT3 pathway.

Experimental Protocols

In Vivo Reproductive and Developmental Toxicity Study (Rat Model)

This protocol outlines a typical experimental design for assessing the reproductive and developmental toxicity of **monobutyl phthalate** in rats, based on methodologies reported in the literature.[11][15]

1. Animal Model:

- Species: Wistar or Sprague-Dawley rats.
- Age: Young adults (e.g., 10-12 weeks old).
- Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

2. Dosing:

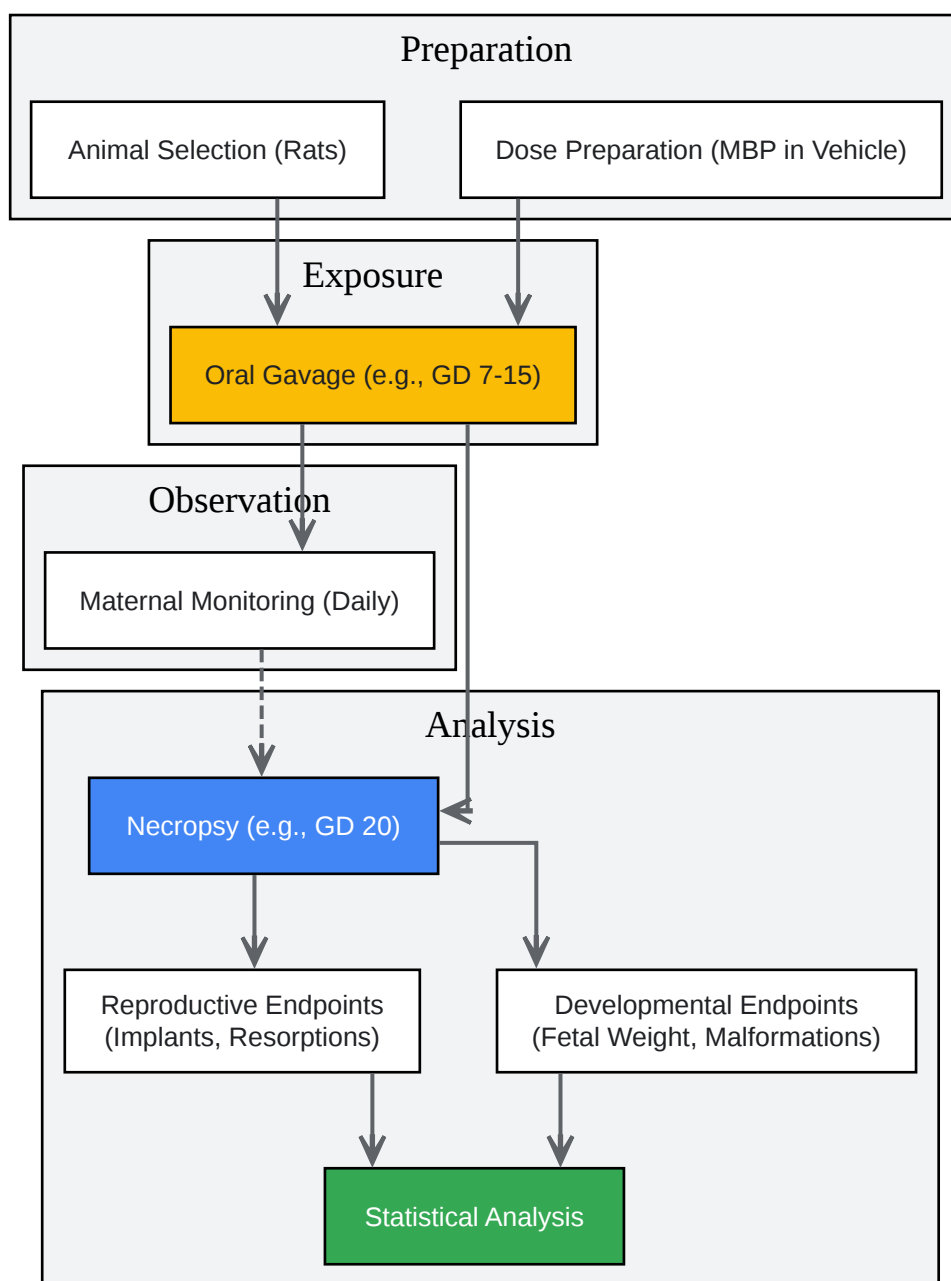
- Route of Administration: Oral gavage is a common method to ensure accurate dosing.
- Vehicle: Corn oil or another appropriate vehicle.
- Dose Levels: A control group (vehicle only) and at least three dose levels of MBP are used. Doses are selected based on previous range-finding studies to establish a dose-response relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). For developmental toxicity, doses have ranged from 250 to 1000 mg/kg/day.[\[11\]](#)[\[15\]](#)
- Dosing Period: For developmental toxicity, dosing typically occurs during the period of major organogenesis (e.g., gestation days 7-15).[\[15\]](#) For reproductive toxicity, the dosing period may be longer, for instance, from gestation day 0 to 8.[\[11\]](#)

3. Endpoints:

- Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity are monitored daily.
- Reproductive Endpoints: At term (e.g., gestation day 20), animals are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
- Developmental Endpoints: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

4. Statistical Analysis:

- Data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine significant differences between the control and treated groups.



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